molecular formula C23H29N3O6S B11100907 1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide

1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B11100907
M. Wt: 475.6 g/mol
InChI Key: AGENBVRTXSEZMU-BUVRLJJBSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonyl group attached to a piperidine ring, which is further connected to a trimethoxyphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide typically involves multiple steps. One common approach starts with the preparation of the piperidinecarbohydrazide core, followed by the introduction of the sulfonyl and trimethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O6S/c1-16-5-7-19(8-6-16)33(28,29)26-11-9-17(10-12-26)23(27)25-24-15-20-21(31-3)13-18(30-2)14-22(20)32-4/h5-8,13-15,17H,9-12H2,1-4H3,(H,25,27)/b24-15+

InChI Key

AGENBVRTXSEZMU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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